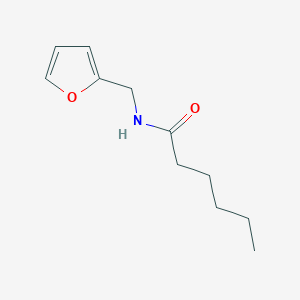

N-(2-furylmethyl)hexanamide

Description

Structure

3D Structure

Properties

CAS No. |

303092-26-4 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)hexanamide |

InChI |

InChI=1S/C11H17NO2/c1-2-3-4-7-11(13)12-9-10-6-5-8-14-10/h5-6,8H,2-4,7,9H2,1H3,(H,12,13) |

InChI Key |

VUUQSNGVSRGQSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCC1=CC=CO1 |

Origin of Product |

United States |

Contextual Relevance of Amide Linkages in Biologically Active Molecules

The amide bond, characterized by the linkage of a carbonyl group to a nitrogen atom (-C(=O)N-), is a cornerstone of organic chemistry and biochemistry. chemicalbook.com Its prevalence is most notable in the structure of proteins, where it forms the peptide bonds that link amino acids, creating the backbone of these essential macromolecules. chemaxon.com Beyond its role in proteins, the amide functional group is a key feature in a vast array of biologically active molecules, including many clinically approved drugs. fishersci.itresearchgate.net It is estimated that amide bond formation is one of the most frequently executed reactions in the pharmaceutical industry. chemaxon.comjuniperpublishers.com

The stability of the amide bond, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group, makes it relatively resistant to hydrolysis. chemicalbook.com This stability is crucial for maintaining the structural integrity of proteins and the efficacy of many pharmaceuticals. Furthermore, the amide group can participate in hydrogen bonding, both as a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). lumenlearning.comlibretexts.org These interactions are fundamental to the three-dimensional structure of proteins and the binding of drugs to their biological targets. juniperpublishers.com The versatility of the amide bond allows for the synthesis of a diverse range of compounds with varied biological activities, including antibacterial, antifungal, antiviral, and antitumor agents. noaa.govacs.org

Significance of Furan Ring Systems in Natural Products and Synthetic Compounds

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a significant structural motif found in a wide variety of natural products and synthetic compounds with important biological activities. researchgate.netresearchgate.net Its presence is noted in numerous pharmaceuticals, agrochemicals, and flavoring agents. researchgate.netmolport.com The furan nucleus is considered a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in active compounds. google.comuniovi.esacs.org

Furan derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer properties. google.comjuniperpublishers.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological macromolecules like enzymes and receptors. sctunisie.org Its aromaticity contributes to the stability of the molecules in which it is found, potentially enhancing their metabolic stability and bioavailability. sctunisie.org The furan ring can be readily functionalized, enabling the synthesis of a wide array of derivatives with differing biological profiles. sctunisie.org Natural products containing the furan moiety include compounds like flufuran and tournefolins B and C. researchgate.net

Rationale for Investigating N 2 Furylmethyl Hexanamide As a Model Structure

Established Synthetic Pathways for Amide Formation in N-(2-furylmethyl)hexanamide Synthesis

The formation of the amide bond in N-(2-furylmethyl)hexanamide is central to its synthesis. This is typically achieved by reacting furfurylamine with hexanoic acid or one of its more reactive derivatives. The efficiency and conditions of this reaction are critical for its practical application.

Examination of Amidation Reactions Involving Furfurylamines and Hexanoic Acid Derivatives

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry, though it often requires harsh conditions to overcome the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Modern synthetic methods circumvent this by using coupling agents or by activating the carboxylic acid.

One of the most common laboratory-scale methods involves the conversion of hexanoic acid to a more reactive species, such as an acyl chloride or an anhydride. Hexanoyl chloride, for instance, reacts readily with furfurylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of hexanoic acid with furfurylamine can be achieved using various catalytic systems. Research has shown that direct dehydrative coupling is a greener and more atom-economical approach. acs.org For example, an efficient method for the chemoselective acylation of furfurylamine with various carboxylic acids, including long-chain fatty acids, has been developed using a Brønsted acid catalyst in a reversed micellar medium. researchgate.net This approach results in good to excellent yields of the corresponding N-furfurylamides. researchgate.net Another advanced method utilizes tris(pentafluorophenyl)borane (B72294) as a catalyst for the dehydrative amidation, which is effective for a wide range of acids and amines, including furfurylamine. acs.org

The table below summarizes common reagents used for this transformation.

Table 1: Reagents for Amidation of Furfurylamine with Hexanoic Acid Interactive Data Table

| Hexanoic Acid Derivative | Coupling Agent/Catalyst | Reaction Type | Typical Byproduct |

|---|---|---|---|

| Hexanoic acid | Carbodiimides (e.g., EDCI) | Direct Coupling | Urea derivative |

| Hexanoyl chloride | Base (e.g., Triethylamine) | Acylation | Triethylammonium chloride |

| Hexanoic acid | Tris(pentafluorophenyl)borane | Catalytic Dehydration | Water |

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of N-(2-furylmethyl)hexanamide, the optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness. researchgate.net Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

Catalytic methods are particularly suited for scalable synthesis. The use of tris(pentafluorophenyl)borane, for example, has been shown to be effective for scaling up to the 10 mmol scale, producing amides in yields up to 92%. acs.org Similarly, niobium(V) oxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of acids and amines. researchgate.net The simplicity and high atom economy of such catalytic direct amidation methods are significant advantages. researchgate.net

When dealing with sensitive functional groups, such as the furan ring which can be susceptible to acidic conditions, careful control of the reaction environment is necessary. This can include maintaining a specific temperature range (e.g., 0–5°C for sensitive intermediates) and employing an inert atmosphere (like nitrogen or argon) to prevent oxidative degradation. The selection of an appropriate solvent is also crucial; while dry tetrahydrofuran (B95107) (THF) has been used, other solvents may be chosen to facilitate product isolation or to meet green chemistry standards. researchgate.netresearchgate.net

Design and Synthesis of N-(2-furylmethyl)hexanamide Analogues and Derivatives

The structural framework of N-(2-furylmethyl)hexanamide offers multiple points for modification, allowing for the systematic design and synthesis of analogues. These modifications can be targeted at the aliphatic chain, the furan ring, or through the creation of larger hybrid structures.

Systematic Modifications of the Hexanamide (B146200) Aliphatic Chain

The hexanamide portion of the molecule can be readily altered to explore structure-activity relationships. This involves replacing hexanoic acid with other aliphatic carboxylic acids in the amidation reaction. Research into related amide syntheses demonstrates the feasibility of this approach. For instance, studies have successfully used a range of aliphatic acids, from propionic acid to octanoic acid and other long-chain fatty acids, in amidation reactions with amines like furfurylamine. acs.orgresearchgate.net

These modifications can introduce variations in chain length, branching, and the incorporation of functional groups. For example, using 2,2-dimethylhexanoic acid would yield an analogue with a sterically hindered α-carbon. nih.gov This systematic approach allows for the fine-tuning of physicochemical properties such as lipophilicity.

Table 2: Examples of Aliphatic Chain Modifications in N-Furfurylamides Interactive Data Table

| Carboxylic Acid Used | Resulting Amide Chain | Reference |

|---|---|---|

| Propionic acid | Propanamide | acs.org |

| Octanoic acid | Octanamide | acs.org |

| Various long-chain fatty acids | Long-chain alkanamide | researchgate.net |

Structural Diversification of the Furylmethyl Moiety

The furylmethyl group is another key site for structural variation. The furan ring itself can be modified, or it can be replaced entirely with other heterocyclic or aromatic systems.

Modifications to the furan ring can be achieved through various means. Electrophilic aromatic substitution could introduce substituents onto the furan ring, though the regioselectivity would need to be carefully controlled. smolecule.com An alternative strategy involves starting with a substituted furan-based precursor, such as 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted into substituted furfurylamines before the amidation step. rsc.org

Replacing the furan ring opens up a vast chemical space. For example, benzylamine (B48309) could be used in place of furfurylamine to synthesize the corresponding N-benzylhexanamide. The synthesis of N-benzyl-N-(furan-2-yl-methyl)acetamide demonstrates the combination of both furan and phenyl rings in a related structure. scielo.br Furthermore, other heterocyclic amines can be employed, leading to diverse amide structures. The use of a pyrrole-based aldehyde, 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde, in other syntheses highlights the potential for creating furan-pyrrole hybrid structures. nih.gov

Exploration of Hybrid Structures Incorporating N-(2-furylmethyl)hexanamide Scaffolds

A powerful strategy in medicinal chemistry is the creation of hybrid molecules that combine two or more distinct structural scaffolds to achieve enhanced or novel biological activities. The N-(2-furylmethyl)hexanamide core can be incorporated into larger, more complex molecular architectures.

Several examples of such hybrid structures exist in the chemical literature. One complex derivative is N-(tert-butyl)-N-{2-[(3,4-dimethoxyphenethyl)(2-furylmethyl)amino]-2-oxoethyl}hexanamide, which integrates the N-(2-furylmethyl) amide with a phenethylamine (B48288) moiety. chemdiv.com Another example links the N-(2-furylmethyl) group to an indole (B1671886) scaffold via a propanamide linker, resulting in N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide. smolecule.com Additionally, benzothiophene (B83047) derivatives featuring a carboxamide functional group substituted with an N-(2-furylmethyl) moiety have been synthesized, demonstrating the fusion of the furylmethylamide with a sulfur-containing heterocyclic system. These examples showcase the versatility of the N-(2-furylmethyl)amide as a building block for creating structurally diverse and complex molecules.

Comprehensive Spectroscopic and Chromatographic Approaches for Structural Elucidation of N-(2-furylmethyl)hexanamide

The structural elucidation of a novel compound like N-(2-furylmethyl)hexanamide would typically involve a combination of spectroscopic and chromatographic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide detailed information about the molecule's atomic connectivity and functional groups. Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), would be essential for its purification and identification.

However, no specific ¹H NMR, ¹³C NMR, IR, or mass spectra for N-(2-furylmethyl)hexanamide are reported in the searched scientific literature. Similarly, there are no published GC or HPLC methods specifically developed for the analysis of this compound.

Crystallographic Investigations of N-(2-furylmethyl)hexanamide and its Derivatives

Crystallographic studies are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. molport.com A search of crystallographic databases yielded no entries for N-(2-furylmethyl)hexanamide, indicating that its crystal structure has not been determined or at least not been made publicly available.

Theoretical Chemistry and Molecular Modeling of N-(2-furylmethyl)hexanamide

In the absence of experimental data, computational methods can offer valuable insights into the properties of a molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and predicting the reactivity of a compound. hmdb.ca No published quantum chemical studies specifically on N-(2-furylmethyl)hexanamide were found.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes in different environments. nih.gov There are no published MD simulation studies for N-(2-furylmethyl)hexanamide.

In Vitro Biological Activity Profiling and Mechanistic Elucidation

Targeted Biological Screening Assays for N-(2-furylmethyl)hexanamide and its Analogues

Specific screening assays are crucial for determining the biological effects of a compound. However, no records of N-(2-furylmethyl)hexanamide being subjected to such assays were found.

Enzyme Inhibition Studies (e.g., hydrolases, transferases)

There are no available research articles or reports that have investigated the potential of N-(2-furylmethyl)hexanamide to inhibit the activity of enzymes such as hydrolases or transferases.

Receptor Ligand Binding Assays

Information regarding the affinity of N-(2-furylmethyl)hexanamide for any biological receptors is not available. No studies have been published that detail its use in receptor ligand binding assays to determine its binding profile or potency.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are essential for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent analogues.

Correlation of N-(2-furylmethyl)hexanamide Structural Features with Observed Bioactivities

As there are no observed bioactivities reported for N-(2-furylmethyl)hexanamide, no structure-activity relationship studies have been conducted to correlate its structural features with any biological effects.

Development of Predictive Models for Biological Efficacy

The development of QSAR models requires a dataset of compounds with known biological activities. Due to the lack of such data for N-(2-furylmethyl)hexanamide and its close analogues, no predictive models for its biological efficacy have been developed.

Investigation of Molecular Mechanisms of Action of N-(2-furylmethyl)hexanamide

Detailed elucidation of the molecular mechanisms underlying the potential biological effects of N-(2-furylmethyl)hexanamide remains an area for future research. The current body of scientific literature does not provide specific insights into its direct molecular interactions within biological systems.

Identification of Biological Targets and Signaling Pathways

There is a notable absence of published studies specifically identifying the biological targets of N-(2-furylmethyl)hexanamide. Consequently, the signaling pathways that may be modulated by this compound have not been characterized. Research in this area would be necessary to understand its potential pharmacological or toxicological effects.

Cellular and Subcellular Localization Studies

Information regarding the cellular and subcellular distribution of N-(2-furylmethyl)hexanamide is not available in the current scientific literature. Localization studies are crucial for understanding where a compound accumulates within a cell, which can provide valuable clues about its potential mechanism of action and biological targets. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, are key determinants of its ability to cross cellular membranes and localize to specific organelles. However, without experimental data, the specific localization of N-(2-furylmethyl)hexanamide remains speculative.

Analytical Method Development and Validation for N 2 Furylmethyl Hexanamide Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-(2-furylmethyl)hexanamide from complex matrices. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like N-(2-furylmethyl)hexanamide. A reversed-phase (RP-HPLC) approach is typically the most effective strategy.

Method development commences with the selection of an appropriate stationary phase, most commonly a C18 column, which provides excellent hydrophobic retention for the hexanamide (B146200) moiety. The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous solvent (often water with a pH modifier like formic acid to ensure good peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed. nih.gov The gradient allows for the efficient elution of the target analyte while separating it from matrix components with varying polarities.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the furan (B31954) ring system. Method validation, following established guidelines, would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for N-(2-furylmethyl)hexanamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile nih.gov |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min nih.govijrpc.com |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Detection Wavelength | ~220 nm (based on furan chromophore) |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is suitable for analytes that are volatile and thermally stable. While N-(2-furylmethyl)hexanamide has limited volatility due to its amide group, GC analysis is feasible, particularly at trace levels where derivatization or high-temperature injection techniques are used.

A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). mdpi.com This phase separates compounds based on their boiling points and interactions with the stationary phase. The injector temperature must be optimized to ensure complete volatilization of the analyte without causing thermal degradation. A temperature program for the oven is developed to separate the target analyte from other volatile components in the sample. The carrier gas is typically an inert gas like helium or nitrogen. mdpi.com

For detection, a Flame Ionization Detector (FID) is often used due to its high sensitivity for organic compounds. Method validation would confirm the method's performance characteristics, including its robustness and specificity.

Table 2: Representative GC Method Parameters for N-(2-furylmethyl)hexanamide Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.com |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) mdpi.com |

| Injector Temperature | 250 - 280 °C mdpi.com |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp 50-70°C, ramp to 280-300°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) offers a high-resolution separation alternative based on the differential migration of analytes in an electric field. For a neutral compound like N-(2-furylmethyl)hexanamide, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate approach.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. ubaya.ac.id These micelles form a pseudo-stationary phase. The separation mechanism involves the partitioning of the neutral analyte between the aqueous buffer and the hydrophobic interior of the micelles. Method development focuses on optimizing the BGE composition (pH, buffer type, and concentration) and the concentration of the surfactant. nih.gov Organic modifiers like acetonitrile can be added to the buffer to improve resolution and alter migration times. nih.gov The use of cyclodextrins in the buffer can also enhance the separation of furan compounds. nih.gov Detection is typically achieved via UV-Vis absorbance.

Table 3: Potential Capillary Electrophoresis (MEKC) Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, e.g., 50 µm ID, ~50 cm total length |

| Background Electrolyte (BGE) | 25-50 mM Phosphate or Borate buffer nih.gov |

| pH | Adjusted for optimal separation (e.g., pH 2.0 or 9.3) nih.govkantisto.nl |

| Surfactant (for MEKC) | Sodium Dodecyl Sulfate (SDS) |

| Organic Modifier | Acetonitrile (e.g., 10% v/v) nih.gov |

| Applied Voltage | 25 - 30 kV nih.govkantisto.nl |

| Temperature | 25 °C kantisto.nl |

| Detection | UV-Vis Absorbance |

Mass Spectrometric Identification and Quantification Strategies

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high selectivity and sensitivity, enabling definitive identification and precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of N-(2-furylmethyl)hexanamide. This approach offers superior selectivity by monitoring specific precursor-to-product ion transitions.

A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov Method development involves optimizing the ionization source parameters and the fragmentation of the analyte. Electrospray Ionization (ESI) in positive mode is typically effective for amide-containing compounds, as the amide nitrogen can be readily protonated to form the precursor ion [M+H]⁺. This precursor ion is then isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. At least two MRM transitions are usually monitored—one for quantification and one for confirmation—to ensure analytical confidence. usda.gov

Table 4: Typical LC-MS/MS Parameters for N-(2-furylmethyl)hexanamide

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Product Ions | Specific fragments resulting from collision-induced dissociation |

| Collision Gas | Argon |

| Capillary Voltage | Optimized for maximum ion signal |

| Source Temperature | 300 - 450 °C |

| Desolvation Gas Flow | Optimized for efficient solvent removal |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For GC-based analysis, a mass spectrometer serves as a highly specific and sensitive detector. GC-MS combines the high separation efficiency of GC with the identification capabilities of MS. The analysis of N-(2-furylmethyl)hexanamide by GC-MS is particularly effective for confirming the identity of the analyte peak observed in GC-FID analysis.

The mass spectrometer is typically operated in Electron Ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, where the instrument is set to detect only a few characteristic ions of the target analyte, thereby increasing sensitivity and reducing matrix interference.

To enhance volatility and improve chromatographic behavior, derivatization of the amide group may be considered. researchgate.net Silylation, for instance, can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar compound suitable for GC analysis. researchgate.net When analyzing for volatile derivatives, headspace solid-phase microextraction (HS-SPME) can be a powerful sample preparation technique to concentrate the analyte before injection into the GC-MS system. mdpi.comnih.gov

Table 5: Illustrative GC-MS Parameters for N-(2-furylmethyl)hexanamide

| Parameter | Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

| Mass Range | e.g., m/z 40-400 |

| Ion Source Temperature | 230 - 250 °C |

| Transfer Line Temp. | 280 °C |

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) may be used. mdpi.comnih.gov |

Development of Robust Extraction and Sample Preparation Protocols for Complex Matrices

The accurate detection and quantification of N-(2-furylmethyl)hexanamide in complex matrices, such as food, environmental, and biological samples, are critically dependent on the efficacy of the sample preparation protocol. A robust extraction and cleanup procedure is essential to isolate the target analyte from interfering compounds, eliminate matrix effects, and concentrate the analyte to levels amenable to instrumental analysis. nih.govchromatographyonline.comijpsjournal.com Given the physicochemical properties of N-(2-furylmethyl)hexanamide—a moderately non-polar amide—several established extraction techniques can be adapted and optimized for its analysis.

The primary challenges in analyzing complex samples are the presence of endogenous components like proteins, fats, pigments, and salts, which can suppress or enhance the analytical signal, leading to inaccurate quantification. eijppr.comnih.govanalchemres.org Therefore, the goal of method development is to devise a protocol that is quick, easy, cheap, effective, rugged, and safe, while providing high recovery and reproducibility. thermofisher.comphenomenex.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquids. chromatographyonline.com For N-(2-furylmethyl)hexanamide, LLE can be employed to extract the compound from aqueous samples (e.g., fruit juices, beverages, or urine) into a water-immiscible organic solvent. The choice of solvent is critical and is based on the analyte's polarity and the nature of the matrix.

Research into the extraction of similar furan derivatives and amides suggests that solvents of intermediate polarity are often effective. acs.orgresearchgate.net A comparative study would be necessary to determine the optimal solvent for N-(2-furylmethyl)hexanamide. Key parameters for optimization include the choice of organic solvent, the solvent-to-sample volume ratio, pH of the aqueous phase, and salting-out effects. The addition of salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase. mdpi.comnih.gov

Table 1: Illustrative Comparison of Solvents for LLE of N-(2-furylmethyl)hexanamide from an Aqueous Matrix

| Extraction Solvent | Analyte Recovery (%) | Emulsion Formation | Selectivity | Notes |

|---|---|---|---|---|

| n-Hexane | 75 ± 5 | Low | High (for non-polar interferences) | Good for fatty matrices, may have lower efficiency for this specific amide. |

| Dichloromethane (B109758) | 92 ± 4 | Moderate | Moderate | Higher density than water simplifies collection of the organic layer. osti.gov |

| Ethyl Acetate | 95 ± 3 | Low-Moderate | Good | Effective for compounds of intermediate polarity. usda.gov |

| Methyl tert-Butyl Ether (MTBE) | 88 ± 5 | Low | Good | Lower tendency to form emulsions compared to other ethers. |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, minimizing solvent consumption and providing cleaner extracts. chromatographyonline.comthermofisher.com For a moderately non-polar compound like N-(2-furylmethyl)hexanamide, a reversed-phase SPE (RP-SPE) approach is typically most suitable. In this method, a polar sample solution is passed through a non-polar sorbent (e.g., C18-bonded silica). The non-polar analyte is retained on the sorbent while polar interferences are washed away.

The development of an SPE protocol involves several key steps:

Sorbent Selection: C18 (octadecyl) is a common choice for retaining non-polar to moderately polar compounds from aqueous solutions. Other options include polymeric sorbents, which offer a wider pH stability range.

Conditioning: The sorbent is activated with a water-miscible organic solvent (e.g., methanol) followed by equilibration with water or a buffer matching the sample's pH.

Sample Loading: The sample is passed through the cartridge at a controlled flow rate to ensure efficient retention of the analyte.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic and weakly retained interferences.

Elution: The target analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or methanol), resulting in a concentrated and purified extract. scioninstruments.com

Table 2: Example of a Reversed-Phase SPE Protocol for N-(2-furylmethyl)hexanamide

| Step | Solvent/Solution | Volume | Purpose |

|---|---|---|---|

| Conditioning | Methanol | 5 mL | To wet the C18 functional groups and activate the sorbent. |

| Equilibration | Deionized Water | 5 mL | To prepare the sorbent for the aqueous sample. |

| Sample Loading | Aqueous Sample (pre-filtered) | 10-50 mL | To retain the analyte on the C18 sorbent. |

| Washing | 5% Methanol in Water | 5 mL | To remove polar matrix interferences. |

| Elution | Acetonitrile | 2 x 2 mL | To desorb and collect the purified analyte. |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the standard for sample preparation in the analysis of analytes like pesticides in a wide variety of food matrices. thermofisher.comphenomenex.comjst.go.jp This approach would be highly applicable for the extraction of N-(2-furylmethyl)hexanamide from complex food samples such as fruits, vegetables, and processed foods. The procedure involves two main stages:

Extraction and Partitioning: The homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of high-amperage salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous and organic layers and drive the analyte into the acetonitrile. youtube.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of SPE sorbents. The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis. The choice of d-SPE sorbents is tailored to the matrix. For N-(2-furylmethyl)hexanamide, a combination of Primary Secondary Amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences like lipids, would be effective. chromatographyonline.com

Table 3: Typical QuEChERS Kit Components for Extraction and d-SPE Cleanup

| Stage | Component | Typical Amount | Function |

|---|---|---|---|

| Extraction | Acetonitrile | 10 mL | Extraction solvent. |

| Magnesium Sulfate (anhydrous) | 4 g | Induces phase separation by removing water. | |

| Sodium Acetate or Citrate Buffer Salts | 1 g | Controls pH and improves analyte stability. | |

| d-SPE Cleanup | Magnesium Sulfate (anhydrous) | 150 mg | Removes residual water. |

| Primary Secondary Amine (PSA) | 50 mg | Removes polar interferences like organic acids, sugars, and some lipids. | |

| C18 (end-capped) | 50 mg | Removes non-polar interferences like fats and sterols. |

The selection of the most appropriate protocol depends on the specific matrix, the required detection limits, and the available instrumentation. For all methods, validation would involve assessing parameters such as recovery, precision, linearity, and the limits of detection and quantification to ensure the protocol is fit for its intended purpose. jst.go.jpnih.gov

Exploration of Biosynthesis and Natural Occurrence of N 2 Furylmethyl Hexanamide Analogues

Investigation of Putative Biosynthetic Pathways for Furanyl-Amide Conjugates

A plausible biosynthetic pathway for N-(2-furylmethyl)hexanamide likely involves the convergence of two separate metabolic routes: one that generates the furfurylamine (B118560) precursor and another that produces hexanoic acid, followed by an enzymatic amide bond formation.

The furan (B31954) moiety of N-(2-furylmethyl)hexanamide is derived from furfural. Furfural is a naturally occurring compound formed from the dehydration of pentose sugars like xylose, which are abundant in lignocellulosic biomass wikipedia.orgatamanchemicals.com. In various microorganisms, furfural can be metabolized through a series of oxidation and reduction reactions. For instance, some bacteria can reduce furfural to furfuryl alcohol and subsequently oxidize it to 2-furoic acid pnas.org. The biosynthesis of furfurylamine from furfural can be achieved through the action of amine transaminases (ATAs), which catalyze the transfer of an amino group to the aldehyde mdpi.comfrontiersin.org.

Hexanoic acid, a six-carbon saturated fatty acid, is a common intermediate in fatty acid biosynthesis in many organisms nih.gov. This process typically begins with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex nih.gov.

The final step in the putative biosynthesis of N-(2-furylmethyl)hexanamide would be the enzymatic conjugation of furfurylamine and hexanoic acid. Several classes of enzymes are known to catalyze the formation of amide bonds. These include:

Lipases: Enzymes such as Candida antarctica lipase B (CALB) are well-known for their ability to catalyze the N-acylation of amines, including furfurylamine, with carboxylic acids or their esters acs.orgmdpi.com.

ATP-Grasp Enzymes: This superfamily of enzymes utilizes the energy from ATP hydrolysis to form an acyl-phosphate intermediate from a carboxylic acid, which then reacts with an amine to form an amide bond nih.govrsc.org.

Carboxylic Acid Reductases (CARs): While their primary function is the reduction of carboxylic acids to aldehydes, CARs have been shown to exhibit promiscuous activity in catalyzing amide bond formation by activating the carboxylic acid as an acyl-adenylate intermediate polimi.it.

A proposed biosynthetic pathway is depicted in the table below:

| Step | Precursor(s) | Enzyme Class (Example) | Product |

| 1 | Xylose (from Hemicellulose) | Dehydratase (non-enzymatic acid catalysis) | Furfural |

| 2 | Furfural, Amine Donor | Amine Transaminase (ATA) | Furfurylamine |

| 3 | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) | Hexanoic Acid |

| 4 | Furfurylamine, Hexanoic Acid | Lipase (e.g., CALB) or ATP-Grasp Enzyme | N-(2-furylmethyl)hexanamide |

Screening for Natural Occurrence of N-(2-furylmethyl)hexanamide or Closely Related Structures in Biological Samples

While N-(2-furylmethyl)hexanamide has not been specifically identified as a naturally occurring compound, its precursors and related structures are found in various biological sources. Furfural and its derivatives are present in many plants, fungi, and are also formed during the heating of food products atamanchemicals.comnih.govresearchgate.netscispace.com. For instance, furfural is a known volatile organic compound produced by some fungi like Penicillium crustosum nih.gov. Fatty acid amides, in general, are a diverse class of lipids that have been identified in a wide range of organisms, from bacteria to mammals, where they play various signaling roles mdpi.com.

The potential for the natural occurrence of N-(2-furylmethyl)hexanamide or similar N-furfuryl amides exists in organisms that produce both furfural and have active fatty acid metabolism, coupled with the presence of suitable amide-forming enzymes. Screening for such compounds in biological samples would likely involve extraction with organic solvents followed by sensitive analytical techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the detection of volatile and semi-volatile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and quantification of a wide range of molecules in complex biological matrices.

Potential biological sources for screening could include:

Fungi: Known producers of a diverse array of secondary metabolites, including furan derivatives.

Plants: Many plant species produce furfural, and fatty acid metabolism is a core process.

Bacteria: Especially those found in environments rich in lignocellulosic biomass, where furfural may be present as a degradation product.

Enzymatic Biotransformation Studies of Related Furanyl and Hexanamide (B146200) Precursors

The enzymatic synthesis of amides from furanyl and hexanamide precursors is a promising area of research, offering a green and sustainable alternative to chemical synthesis. Several studies have demonstrated the feasibility of using enzymes for such transformations.

Lipase-Catalyzed Amide Synthesis: Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), have been extensively used for the synthesis of amides. These enzymes can efficiently catalyze the acylation of amines with carboxylic acids or esters in non-aqueous media. Research has shown the successful N-acylation of furfurylamine using various acyl donors in the presence of lipases acs.org. The chemoselectivity of these enzymes is a significant advantage, allowing for the specific acylation of the amino group even in the presence of other reactive functional groups acs.org.

Transaminase-Catalyzed Furfurylamine Synthesis: Amine transaminases (ATAs) are key enzymes for the biocatalytic production of amines from their corresponding aldehydes or ketones. Studies have identified several ATAs that can catalyze the reductive amination of 5-(hydroxymethyl)furfural (HMF), a derivative of furfural, to produce 5-(hydroxymethyl)furfurylamine mdpi.com. This demonstrates the potential for the enzymatic synthesis of the furfurylamine precursor for N-(2-furylmethyl)hexanamide.

Carboxylic Acid Reductase (CAR) Mediated Amidation: Recent research has highlighted the promiscuous amidation activity of carboxylic acid reductases (CARs). These enzymes can activate carboxylic acids, which can then react with an amine nucleophile to form an amide bond polimi.it. This provides another potential enzymatic route for the synthesis of N-(2-furylmethyl)hexanamide from furfurylamine and hexanoic acid.

The following table summarizes key enzymatic biotransformation studies relevant to the synthesis of N-(2-furylmethyl)hexanamide:

| Enzyme | Precursors | Product | Key Findings |

| Candida antarctica Lipase B (CALB) | Furfurylamine, Esters | N-acyl furfurylamines | High chemoselectivity for N-acylation; efficient in organic solvents acs.org. |

| Amine Transaminase (ATA) | Furfural, Amine Donor | Furfurylamine | Enables the sustainable production of furfurylamine from renewable resources mdpi.comfrontiersin.org. |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid, Amine | Amide | Demonstrates promiscuous amidation activity via an acyl-adenylate intermediate polimi.it. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-furylmethyl)hexanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves amidation reactions between hexanoic acid derivatives and 2-furylmethylamine. Key steps include:

- Reagent Selection : Use coupling agents (e.g., EDCI, DCC) to activate the carboxylic acid group for nucleophilic attack by the amine .

- Condition Optimization : Control temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of N-(2-furylmethyl)hexanamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the furyl, methylene, and hexanamide backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₅NO₂: theoretical 205.1103 g/mol) .

- Chromatography : HPLC or GC-MS assesses purity (>98%) and detects impurities .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in predicting the molecular interactions of N-(2-furylmethyl)hexanamide with biological targets?

- Methodological Answer :

- 3D Modeling : Import the compound’s SMILES/InChI into UCSF Chimera to generate 3D structures and optimize geometry .

- Docking Studies : Use AutoDock Vina (integrated with Chimera) to simulate binding to enzymes/receptors. Analyze binding affinity (ΔG) and key residues in active sites .

- Dynamics Simulations : Run MD simulations (e.g., NAMD) to study conformational stability under physiological conditions .

Q. What strategies resolve contradictions in reported biological activities of N-(2-furylmethyl)hexanamide across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) to identify variability sources .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols (e.g., MTT assays for cytotoxicity) .

- Orthogonal Validation : Confirm activity via multiple methods (e.g., enzymatic inhibition + cellular uptake studies) .

Q. How can researchers investigate the metabolic stability of N-(2-furylmethyl)hexanamide in vitro?

- Methodological Answer :

- Hepatic Microsomal Assays : Incubate with liver microsomes (human/rat), NADPH, and monitor degradation via LC-MS over time .

- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

- Half-Life Calculation : Apply first-order kinetics to estimate t₁/₂ and intrinsic clearance .

Q. What experimental designs are optimal for elucidating the mechanism of action of N-(2-furylmethyl)hexanamide in antimicrobial studies?

- Methodological Answer :

- Target Identification : Use affinity chromatography or pull-down assays with tagged compound to isolate binding proteins .

- Gene Knockdown : Apply CRISPR/Cas9 or siRNA to silence putative targets (e.g., bacterial efflux pumps) and assess resistance .

- Transcriptomics : Perform RNA-seq on treated vs. untreated pathogens to identify dysregulated pathways .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in N-(2-furylmethyl)hexanamide synthesis?

- Methodological Answer :

- Quality Control (QC) : Implement in-process checks (e.g., TLC, FTIR) to monitor reaction progression .

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent ratio) .

- Certified Reference Standards : Compare NMR/HRMS data with authenticated samples (e.g., NFDI4Chem databases) .

Q. What computational and experimental approaches validate the stability of N-(2-furylmethyl)hexanamide under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity; analyze degradation products via LC-MS .

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; assess purity changes .

- Molecular Dynamics : Simulate degradation pathways (e.g., hydrolysis) using Gaussian or ORCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.